![molecular formula C18H16N2O2S B5669297 N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5669297.png)
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-methoxyacetamide
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Overview
Description
Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeting Protein Kinases : Thiazole derivatives, including N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide, have been investigated as potential kinase inhibitors. These compounds can modulate cellular signaling pathways and may play a role in cancer therapy or other diseases where kinase dysregulation occurs .
Antibacterial Agents
- Antimicrobial Activity : Researchers have explored the antibacterial properties of thiazole-based compounds. N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide could be evaluated for its ability to inhibit bacterial growth or biofilm formation .
Photophysical Applications
- Fluorescent Probes : Thiazole derivatives often exhibit fluorescence properties. Scientists have used similar compounds as fluorescent probes for cellular imaging, studying protein localization, and monitoring biological processes .
Materials Science and Organic Electronics
- Organic Semiconductors : Thiazole-containing molecules have been investigated for their semiconducting properties. N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide might find applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .
Photodynamic Therapy (PDT)
- Photosensitizers : PDT is a cancer treatment that involves light-activated compounds (photosensitizers). Thiazole derivatives, including N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide, could potentially serve as photosensitizers for targeted cancer therapy .
Agrochemicals and Crop Protection
- Pesticide Research : Thiazole-based compounds have been explored as potential pesticides or herbicides. Investigating the effects of N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide on pests or weeds could be valuable .
Future Directions
properties
IUPAC Name |
2-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-11-17(21)20-18-19-16(12-23-18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWITJHFEKSYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330265 |
Source
|
Record name | 2-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204139 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
691860-74-9 |
Source
|
Record name | 2-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701330265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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